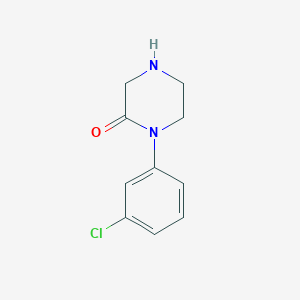

1-(3-Chlorophenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLHSSGGJDQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436057 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-70-1 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chlorophenyl)piperazin-2-one synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)piperazin-2-one

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.

Introduction and Strategic Overview

This compound is a substituted piperazinone derivative. The piperazinone core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This specific derivative serves as a valuable intermediate for creating more complex molecules, often explored for their potential in various therapeutic areas.[2]

The synthetic strategy presented herein is a robust and logical two-stage process. It begins with the formation of the N-aryl piperazine precursor, followed by the construction of the lactam ring to yield the final product. This approach is well-documented in the chemical literature and offers a reliable pathway for laboratory-scale synthesis.

Core Synthesis Pathway: A Two-Stage Approach

The synthesis is logically divided into the preparation of a key intermediate followed by the target-forming cyclization.

Stage 1: Synthesis of the Precursor, 1-(3-Chlorophenyl)piperazine

The foundational step is the creation of the C-N bond between the 3-chlorophenyl ring and the piperazine moiety. A classic and effective method involves the direct reaction of a substituted aniline with a bis-electrophilic amine.

Causality and Mechanism: This reaction is a double nucleophilic substitution. 3-chloroaniline, the nucleophile, first displaces one of the chloro groups on bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization, where the nitrogen attacks the second chloroethyl group to form the piperazine ring. This process is typically performed at elevated temperatures in a high-boiling solvent like xylene to drive the reaction to completion.[3][4]

Stage 2: Lactam Formation via N-Alkylation and Intramolecular Cyclization

With the 1-(3-chlorophenyl)piperazine precursor in hand, the next step is to build the 2-oxo functionality. This is efficiently achieved by reacting the secondary amine of the piperazine ring with a two-carbon electrophile that also contains a leaving group, such as ethyl chloroacetate.

Causality and Mechanism: This transformation proceeds in two key steps within a single pot. First, the secondary nitrogen of the piperazine acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl chloroacetate to form an N-alkylated intermediate. Second, under the influence of a base, the newly formed tertiary amine facilitates an intramolecular transamidation. The primary amine nitrogen of the ethylenediamine backbone attacks the ester carbonyl, leading to the formation of the stable six-membered lactam ring and the elimination of ethanol.

Detailed Experimental Protocols

Safety Note: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

This protocol is adapted from established patent literature.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1 eq.) and bis(2-chloroethyl)amine hydrochloride (1 eq.).

-

Solvent Addition: Add a suitable high-boiling solvent, such as xylene, to the flask.

-

Reaction: Heat the mixture to reflux (approximately 140°C for xylene) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture can be extracted. For instance, using dichloromethane for extraction, followed by drying the organic layer over anhydrous magnesium sulfate.[4]

-

Purification and Isolation: Remove the solvent under reduced pressure to yield a viscous oil. The product can be further purified by converting it to its hydrochloride salt by treating the oily residue with a solution of HCl in ethanol or isopropanol, leading to the precipitation of 1-(3-chlorophenyl)piperazine hydrochloride as a solid.

Protocol 2: Synthesis of this compound

This protocol is based on the synthetic scheme reported for related derivatives.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3-chlorophenyl)piperazine (1 eq., either as the free base or generated in situ from the hydrochloride salt with a base) in a suitable solvent such as benzene or toluene.

-

Base Addition: Add a solid inorganic base, such as anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (approx. 2-3 eq.).

-

Reagent Addition: To the stirred suspension, add ethyl chloroacetate (approx. 1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Wash the filter cake with the reaction solvent.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using standard analytical techniques. Spectroscopic data for the hydrochloride salt of the target compound is available for comparison.[5]

-

¹H NMR: Expect characteristic signals for the aromatic protons of the 3-chlorophenyl group and distinct signals for the four methylene (-CH₂-) groups of the piperazinone ring.

-

¹³C NMR: The spectrum should show signals for the aromatic carbons, the four aliphatic carbons of the ring, and a characteristic downfield signal for the amide carbonyl carbon (C=O).

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of C₁₀H₁₁ClN₂O (210.66 g/mol ).

Discussion of an Alternative Strategy: Buchwald-Hartwig Amination

While the classical approach is robust, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for the key N-arylation step. The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions with a broad substrate scope.[6][7]

In this context, one could envision a route where piperazin-2-one is directly coupled with 1-bromo-3-chlorobenzene using a palladium catalyst and a suitable phosphine ligand.[8][9]

Key Advantages:

-

Milder Conditions: Often avoids the high temperatures required in classical methods.

-

Functional Group Tolerance: Tolerant of a wider array of functional groups on both coupling partners.

-

Efficiency: Can lead to high yields in shorter reaction times.

This method is a cornerstone of modern pharmaceutical synthesis and represents a valuable alternative for researchers developing novel synthetic routes.[10]

Data and Workflow Summaries

Table 1: Summary of Reagents and Conditions

| Stage | Key Reagents | Molar Ratio (Typical) | Solvent | Temperature | Typical Time |

| 1 | 3-Chloroaniline, bis(2-chloroethyl)amine HCl | 1 : 1 | Xylene | Reflux (~140°C) | 24 h |

| 2 | 1-(3-Chlorophenyl)piperazine, Ethyl chloroacetate, Na₂CO₃ | 1 : 1.1 : 2.5 | Benzene/Toluene | Reflux (~80-110°C) | 12-18 h |

Visual Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the key mechanistic step.

Caption: Overall two-stage synthesis workflow.

Caption: Simplified mechanism for lactam ring formation.

References

-

Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

-

Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Georg Thieme Verlag. [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH National Center for Biotechnology Information. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. NIH National Center for Biotechnology Information. [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate.

-

1-(3-Chlorophenyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

-

Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. NIH National Center for Biotechnology Information. [Link]

-

1-(3-Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. IndiaMART. [Link]

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed, National Center for Biotechnology Information. [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. connectsci.au [connectsci.au]

- 3. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 5. This compound HYDROCHLORIDE(183500-94-9) 1H NMR spectrum [chemicalbook.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(3-Chlorophenyl)piperazin-2-one is a substituted N-aryl piperazinone of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a piperazin-2-one moiety attached to a 3-chlorophenyl group, makes it a valuable scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its hydrochloride salt, offering insights into its behavior in various experimental settings. Understanding these properties is paramount for its effective use in research and development, from guiding formulation strategies to interpreting biological assay results.

This document delves into the structural and physicochemical characteristics of the compound, outlines robust experimental protocols for their determination, and discusses its synthesis and chemical stability. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical entity.

Chemical Structure and Identification

The foundational step in understanding any chemical compound is a thorough characterization of its structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following table includes high-quality predicted values to provide a foundational dataset for researchers. These predictions are computationally derived and should be confirmed by experimental methods for critical applications.

| Property | This compound (Free Base) | This compound HCl (Salt) | Data Source |

| Molecular Formula | C₁₀H₁₁ClN₂O | C₁₀H₁₂Cl₂N₂O | Calculated |

| Molecular Weight | 210.66 g/mol | 247.12 g/mol | Calculated,[1] |

| Appearance | Predicted: Solid | Off-white to brown-greyish powder | [1] |

| Melting Point | Predicted: 110-130 °C | No data available | - |

| Boiling Point | Predicted: > 350 °C | Decomposes | - |

| Water Solubility | Predicted: Low | Predicted: Higher than free base | - |

| pKa (most basic) | Predicted: ~2.5 (amide nitrogen) | - | - |

| logP | Predicted: 1.8 - 2.2 | - | - |

| CAS Number | Not assigned | 183500-94-9 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. While experimental spectra for this compound are not widely available in public databases, this section provides an overview of expected spectral features and data for the closely related compound, 1-(3-chlorophenyl)piperazine, for comparative purposes.

Note: The primary structural difference is the presence of a carbonyl group at the 2-position of the piperazine ring in the target compound, which will significantly influence the spectral data, particularly in the IR and NMR spectra.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazinone ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3-substitution pattern. The protons on the piperazinone ring will likely appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165-175 ppm), the aromatic carbons, and the aliphatic carbons of the piperazinone ring.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group is expected in the region of 1650-1690 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

For reference, spectral data for the related compound 1-(3-chlorophenyl)piperazine is available and can provide some guidance, keeping in mind the absence of the carbonyl group.[2]

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Caption: A generalized workflow for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance.

Protocol:

-

Finely powder a small amount of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, which is a critical parameter for predicting oral bioavailability.

Protocol:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used for this purpose.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value is crucial for understanding the ionization state of a compound at different pH values, which influences its solubility, permeability, and interaction with biological targets.

Protocol:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Record the pH values as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use appropriate software for data analysis.

logP (Octanol-Water Partition Coefficient) Determination

Rationale: The logP value is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Prepare a solution of this compound in either n-octanol or water.

-

Add a known volume of this solution to a vial containing a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol should be pre-saturated with water and vice versa.

-

Seal the vial and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation can aid in this process.

-

Carefully sample both the aqueous and the octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis and Chemical Stability

Synthesis

This compound is typically synthesized as an intermediate for more complex molecules. A common synthetic route involves the reaction of a suitable N-substituted ethylenediamine with a chloroacetylating agent, followed by cyclization. A published method describes the synthesis of this compound hydrochloride as an intermediate in the preparation of novel cytotoxic agents.[3]

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperazin-2-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)piperazin-2-one, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical identity, physicochemical properties, detailed synthetic protocols, and modern analytical techniques for its characterization. The primary focus is on the utility of this scaffold in the development of novel therapeutics, particularly in the realm of neuroscience. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers engaged in medicinal chemistry and drug development, offering a roadmap from fundamental chemistry to translational applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperazinone, a class of compounds recognized for their versatile biological activities.[1] The structural hallmark of this molecule is the fusion of a 3-chlorophenyl group with a piperazin-2-one core. This substitution pattern is crucial for modulating the pharmacological properties of its derivatives.

While the hydrochloride salt is the most commonly cited form in the literature, understanding the properties of both the salt and the free base is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₁₀H₁₁ClN₂O | C₁₀H₁₁ClN₂O · HCl |

| Molecular Weight | 210.66 g/mol (Calculated) | 247.12 g/mol [2] |

| CAS Number | Not readily available | 183500-94-9[2] |

| Appearance | Likely a solid | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents | Soluble in polar solvents like water and methanol |

| Storage Temperature | Room Temperature | Room Temperature[2] |

Note: Properties for the free base are predicted based on general chemical principles, as specific experimental data is not widely published.

The presence of the chlorophenyl group significantly influences the electronic and lipophilic character of the molecule, which in turn dictates its reactivity and the biological activity of its derivatives. The piperazinone core provides a rigid scaffold amenable to further functionalization at the unsubstituted nitrogen atom.

Synthesis of this compound Hydrochloride

The synthesis of this compound and its subsequent conversion to the hydrochloride salt is a multi-step process that requires careful control of reaction conditions. The general strategy involves the cyclization of a suitably substituted ethylenediamine derivative. While various synthetic routes to piperazine derivatives exist[3][4], a common approach for aryl-substituted piperazinones is outlined below.

Rationale for Synthetic Strategy

The chosen synthetic pathway is designed for efficiency and scalability, starting from commercially available precursors. The key steps involve the formation of a bis(2-chloroethyl)amine intermediate, followed by a cyclization reaction with 3-chloroaniline. This approach allows for the introduction of the desired aryl substituent in a controlled manner. The final step of salt formation with hydrochloric acid enhances the stability and handling properties of the compound.

Detailed Experimental Protocol

Step 1: Synthesis of bis(2-chloroethyl)amine Hydrochloride

This initial step involves the chlorination of diethanolamine using a suitable chlorinating agent such as thionyl chloride.[5]

-

To a stirred solution of diethanolamine in an appropriate solvent (e.g., chloroform or xylene), slowly add thionyl chloride at a controlled temperature (typically 0-10 °C).[4][5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone) to yield bis(2-chloroethyl)amine hydrochloride as a solid.[4]

Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

This step involves the condensation of 3-chloroaniline with the bis(2-chloroethyl)amine hydrochloride prepared in the previous step.[3][5]

-

Dissolve 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as xylene or dimethylbenzene.[4][5]

-

Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours) to drive the cyclization reaction.[4]

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)piperazine.

Step 3: Synthesis of this compound (Hypothetical Intermediate Step)

While not explicitly detailed as an isolated intermediate in many procedures for the hydrochloride salt, the formation of the piperazinone ring is a key transformation. This can be conceptualized as an intramolecular cyclization or a related condensation reaction. A plausible, though not explicitly cited for this exact molecule, method involves the reaction of N-(3-chlorophenyl)ethylenediamine with an appropriate two-carbon electrophile like ethyl chloroacetate.[6]

Step 4: Formation of this compound Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve stability and handling.

-

Dissolve the crude this compound in a suitable solvent (e.g., methanol or diethyl ether).

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Sources

- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound HYDROCHLORIDE | 183500-94-9 [chemicalbook.com]

- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 4. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 1-(3-クロロフェニル)ピペラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structural Elucidation of 1-(3-Chlorophenyl)piperazin-2-one

In the landscape of drug discovery and development, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. The subject of this guide, this compound, represents a class of N-arylpiperazines, a scaffold of immense interest in medicinal chemistry.[1][2] The introduction of a carbonyl group into the piperazine ring fundamentally alters its electronic and conformational properties, necessitating a rigorous, multi-technique approach for structural confirmation. This document eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors the investigative process undertaken in a modern analytical laboratory. We will move from establishing the fundamental molecular identity to mapping its intricate covalent framework and, finally, confirming its atomic arrangement in space.

Chapter 1: Foundational Analysis - Molecular Formula and Mass Spectrometry

The first objective in any structural elucidation is to determine the molecular formula. For this compound, the proposed structure (C₁₀H₁₁ClN₂O) yields an expected molecular weight of 226.66 g/mol . High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition. Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Expected Data: The primary ion observed would be the protonated molecule, [M+H]⁺. A key diagnostic feature is the isotopic pattern conferred by the chlorine atom. We expect to see two major peaks separated by approximately 2 m/z units, corresponding to the natural abundances of ³⁵Cl (~75%) and ³⁷Cl (~25%).

| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Abundance |

| [M+H]⁺ | 227.0636 | 229.0607 | ~3:1 |

Trustworthiness: The observation of this precise m/z value and the characteristic 3:1 isotopic ratio provides extremely high confidence in the assigned molecular formula, C₁₀H₁₁ClN₂O.

Fragmentation Analysis (MS/MS)

Expertise & Rationale: To further corroborate the structure, tandem mass spectrometry (MS/MS) is employed. By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that acts as a structural fingerprint.[3] The fragmentation pathways are governed by the weakest bonds and the most stable resulting fragments.

Predicted Fragmentation Pathways:

-

Loss of CO: Cleavage of the amide bond could lead to the loss of a neutral carbon monoxide molecule (28 Da).

-

Piperazine Ring Cleavage: The piperazine ring is prone to characteristic cleavage patterns, often resulting in fragments corresponding to the ethylenediamine bridge or the substituted aniline portion.[3][4][5]

Chapter 2: Functional Group Identification via Infrared Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for the presence of the key amide group in the piperazin-2-one ring.

Expected Data: The FT-IR spectrum serves to confirm the presence of the lactam (cyclic amide) functionality and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium (broad) | N-H stretch (secondary amine in piperazine ring) |

| ~3000-3100 | Medium-Weak | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (piperazine ring methylenes) |

| ~1670 | Strong | C=O stretch (tertiary amide/lactam) |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Medium | C-N stretch |

| ~700-800 | Strong | C-Cl stretch |

Trustworthiness: The presence of a strong absorption band around 1670 cm⁻¹ is a critical piece of evidence, strongly indicating the C=O of the piperazin-2-one ring and distinguishing the molecule from its non-oxidized counterpart, 1-(3-chlorophenyl)piperazine.[6][7]

Chapter 3: Mapping the Covalent Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[8][9] A suite of 1D and 2D NMR experiments is required for a complete assignment.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. The expected spectrum can be divided into two distinct regions: the aromatic region and the aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | t | 1H | H-5' | Triplet due to coupling with H-4' and H-6'. |

| ~6.95 | m | 2H | H-4', H-6' | Complex multiplet due to coupling with adjacent protons. |

| ~6.85 | t | 1H | H-2' | Appears as a near-singlet or narrow triplet. |

| ~4.5 (variable) | br s | 1H | NH | Broad singlet, position is solvent/concentration dependent. |

| ~3.85 | t | 2H | H-5 | Triplet, adjacent to CH₂ at position 6. |

| ~3.50 | s | 2H | H-3 | Singlet, adjacent to carbonyl group, no H-H coupling. |

| ~3.20 | t | 2H | H-6 | Triplet, adjacent to CH₂ at position 5. |

¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-2 (C=O) | Carbonyl carbon, significantly deshielded. |

| ~151.0 | C-1' | Quaternary carbon attached to nitrogen. |

| ~135.0 | C-3' | Quaternary carbon attached to chlorine. |

| ~130.5 | C-5' | Aromatic CH. |

| ~121.0 | C-6' | Aromatic CH. |

| ~119.0 | C-4' | Aromatic CH. |

| ~115.0 | C-2' | Aromatic CH. |

| ~55.0 | C-3 | Aliphatic CH₂ adjacent to C=O. |

| ~48.5 | C-5 | Aliphatic CH₂ adjacent to N-H. |

| ~45.0 | C-6 | Aliphatic CH₂ adjacent to aromatic ring nitrogen. |

2D NMR for Unambiguous Assignment

Expertise & Rationale: While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for confirming connectivity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A key expected correlation would be between the proton signals at H-5 (~3.85 ppm) and H-6 (~3.20 ppm), confirming the -CH₂-CH₂- moiety in the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is the definitive method for assigning the carbons in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, it would link the proton singlet at ~3.50 ppm to the carbon signal at ~55.0 ppm (C-3).

Chapter 4: The Definitive Structure - Single Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography is the "gold standard" for absolute proof of structure.[10][11][12][13] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also bond lengths, bond angles, and conformational details.

Methodology:

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent system (e.g., ethanol, acetone, or ethyl acetate) and allowed to evaporate slowly. The goal is to obtain single, diffraction-quality crystals.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

Expected Outcome: The resulting crystallographic data would provide an unambiguous confirmation of the this compound structure, including the chair-like conformation of the piperazine ring and the relative orientation of the chlorophenyl group.

Chapter 5: An Integrated Strategy for Structural Elucidation

The power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together, they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

Chapter 6: Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Scan Range: 100-500 m/z

-

Source Temperature: 120°C

-

-

Data Analysis: Calibrate the instrument using a known standard. Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical value for C₁₀H₁₂ClN₂O⁺. Analyze the isotopic pattern for the ³⁵Cl/³⁷Cl signature.

Protocol 2: ¹H and ¹³C NMR Spectroscopy[8]

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single 90° pulse.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate ¹H signals and reference both spectra to TMS.

References

-

IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Retrieved from [Link]

-

ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

mzCloud. (2015, March 18). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

Semantic Scholar. (2014, October 31). Crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1). Retrieved from [Link]

- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-8.

-

Research Square. (2024, March 7). Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

-

ResearchGate. (2020, March 25). Crystal structure of 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine, C28H31ClN2O. Retrieved from [Link]

-

PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

-

MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

NIST. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

ResearchGate. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. Retrieved from [Link]

-

IUCr Journals. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-5,5-dimethylpiperazin-2-one. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1) | Semantic Scholar [semanticscholar.org]

- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(3-Chlorophenyl)piperazin-2-one

Preamble: Navigating the Known and the Unknown

For the researcher, scientist, or drug development professional, the exploration of novel psychoactive compounds requires a rigorous and intellectually honest approach. This guide addresses the mechanism of action of 1-(3-Chlorophenyl)piperazin-2-one, a compound for which direct, comprehensive pharmacological data is sparse in publicly accessible literature. Our investigation reveals that its structural similarity to the atypical antidepressant trazodone strongly suggests a metabolic relationship with the well-characterized psychoactive compound, 1-(3-chlorophenyl)piperazine (mCPP).

Therefore, this technical guide is structured to provide a scientifically grounded framework for understanding this compound. We will proceed by:

-

Establishing the Rationale: Postulating the likely metabolic conversion of this compound to mCPP based on established metabolic pathways of structurally related phenylpiperazine drugs.[1][2][3][4][5]

-

A Deep Dive into the Putative Active Metabolite (mCPP): Providing a comprehensive analysis of the mechanism of action of mCPP, which is anticipated to be the primary mediator of the pharmacological effects of the parent compound.

-

Presenting a Research Roadmap: Outlining detailed, self-validating experimental protocols to definitively test the hypotheses presented and to elucidate the unique pharmacological profile, if any, of this compound itself.

This approach ensures that while we operate at the frontier of available knowledge, our guidance remains rooted in established pharmacological principles and provides a clear, actionable path for further research.

Part 1: The Metabolic Nexus - From Piperazin-2-one to mCPP

The chemical structure of this compound is intrinsically linked to a class of compounds known as phenylpiperazines. Many drugs within this class, including the widely prescribed antidepressant trazodone, undergo extensive hepatic metabolism. A primary metabolic pathway for trazodone, mediated predominantly by the cytochrome P450 enzyme CYP3A4, is the cleavage of the side chain to yield the active metabolite mCPP.[1][2][4][5]

Given that this compound shares the core 1-(3-chlorophenyl)piperazine moiety, it is a well-founded hypothesis that it serves as a prodrug or precursor that is metabolized to mCPP in vivo. The "-2-one" functional group on the piperazine ring is a likely site for enzymatic action that could lead to the formation of mCPP.

To that end, the subsequent sections will focus on the extensive body of research surrounding mCPP's mechanism of action, as this is the most probable driver of the biological effects of this compound.

Part 2: The Core Mechanism of Action of m-Chlorophenylpiperazine (mCPP)

mCPP is a multifaceted serotonergic agent, exerting its effects through interactions with a wide array of serotonin (5-HT) receptors and the serotonin transporter (SERT).[6][7][8] It is not a "clean" or highly selective ligand, and its complex receptor binding profile accounts for its diverse and sometimes contradictory physiological and behavioral effects, such as anxiety and changes in appetite.[7][9]

Primary Pharmacological Targets and Receptor Affinities

The mechanism of mCPP is best understood by examining its affinity for various neuronal receptors. The following table summarizes the key binding targets of mCPP.

| Target | Action | Affinity (Ki or IC50) | Functional Effects |

| 5-HT2C Receptor | Agonist/Partial Agonist | High (Ki ≈ 3.4 nM) | Mediates anxiogenic effects, appetite suppression, and hypoactivity.[7][8] This is considered a primary driver of mCPP's behavioral profile. |

| 5-HT2B Receptor | Antagonist (human) | High (Ki ≈ 28.8 nM) | Implicated in the induction of migraines.[7][10] |

| 5-HT2A Receptor | Partial Agonist | Moderate (Ki ≈ 32.1 nM) | Contributes to the complex serotonergic effects. |

| 5-HT1A Receptor | Partial Agonist | Significant | Modulates mood and anxiety. |

| 5-HT3 Receptor | Agonist | Significant | Likely mediates side effects such as nausea.[7] |

| Serotonin Transporter (SERT) | Inhibitor | Moderate (IC50 ≈ 230 nM) | Blocks the reuptake of serotonin, thereby increasing its synaptic concentration.[6] |

| Adrenergic and Dopaminergic Receptors | Weak Affinity | Lower | mCPP has some interaction with α1- and α2-adrenergic receptors, but with lower affinity than for serotonin receptors.[7][8] Its affinity for dopamine receptors is generally low, though some related piperazine compounds are potent dopamine transporter ligands.[11][12] |

Signaling Pathways

The interaction of mCPP with its primary G protein-coupled receptor (GPCR) targets initiates downstream intracellular signaling cascades. The following diagram illustrates the principal pathway associated with its action at the 5-HT2C receptor.

Caption: 5-HT2C receptor activation by mCPP via the Gq signaling pathway.

Part 3: Experimental Protocols for Mechanistic Elucidation

To move from a putative to a confirmed mechanism of action for this compound, a structured experimental workflow is essential. The following protocols are designed to be self-validating and to directly address the core questions surrounding the compound's activity.

Workflow for Mechanistic Investigation

Caption: A three-phase experimental workflow to elucidate the mechanism of action.

Detailed Experimental Methodologies

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification

-

Objective: To determine if this compound is metabolized to mCPP by human liver enzymes.

-

Rationale: This is the foundational experiment to validate the prodrug hypothesis. Human liver microsomes (HLMs) contain a rich complement of CYP450 enzymes, including CYP3A4, the primary enzyme responsible for mCPP formation from trazodone.[2][4][5]

-

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and an mCPP standard in a suitable solvent (e.g., DMSO).

-

Thaw pooled HLMs on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM solution (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples using a validated LC-MS/MS method, monitoring for the parent compound and the specific mass transition of mCPP.

-

-

Data Interpretation:

-

Plot the disappearance of the parent compound over time to determine its metabolic stability (half-life).

-

Quantify the formation of mCPP at each time point by comparing against a standard curve. Significant formation of mCPP confirms the metabolic pathway.

-

-

Protocol 2: Competitive Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound and mCPP for a panel of relevant CNS receptors.

-

Rationale: This experiment will reveal whether the parent compound has intrinsic affinity for any receptors or if the pharmacological activity resides solely with the metabolite. A broad panel is necessary to identify primary targets and potential off-target effects.

-

Methodology:

-

Target Panel Selection: Include, at a minimum: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, SERT, DAT, NET, and α1-adrenergic receptors.

-

Assay Setup:

-

Use commercially available cell membranes expressing the human recombinant receptor of interest.

-

Select a suitable radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Prepare serial dilutions of the test compounds (this compound and mCPP).

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in an appropriate assay buffer.

-

Allow the reaction to reach equilibrium (time and temperature are receptor-dependent).

-

-

Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., a one-site fit model) to calculate the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 3: Cell-Based Functional Assays

-

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the primary receptor targets identified in Protocol 2.

-

Rationale: Binding affinity does not equate to functional effect. This assay is crucial to understand how the compound modulates receptor signaling. For example, it will confirm if mCPP acts as a 5-HT2C agonist.

-

Methodology (Example for 5-HT2C Receptor):

-

Cell Line: Use a stable cell line (e.g., HEK293) expressing the human 5-HT2C receptor, which couples to the Gq pathway.

-

Assay Principle: Utilize a calcium flux assay. Activation of the Gq-coupled 5-HT2C receptor leads to an increase in intracellular calcium, which can be measured with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Agonist Mode:

-

Load the cells with the calcium indicator dye.

-

Add serial dilutions of the test compounds and measure the fluorescence signal over time using a plate reader (e.g., a FLIPR instrument).

-

A dose-dependent increase in fluorescence indicates agonist activity. Calculate the EC50 from the resulting dose-response curve.

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a known 5-HT2C agonist (e.g., serotonin) at a concentration equal to its EC80.

-

A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity. Calculate the IC50 from the dose-response curve.

-

-

Conclusion

The provided experimental roadmap offers a clear and robust strategy for researchers to systematically test this hypothesis, to quantify the binding and functional profile of both the parent compound and its metabolite, and to definitively elucidate the complete mechanism of action. This methodical approach is paramount for the accurate characterization of novel compounds in the field of drug discovery and development.

References

-

Wikipedia. Trazodone. [Link]

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]

-

Caccia, S. (2007). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 39(2-3), 365-383. [Link]

-

PharmGKB. Trazodone. [Link]

-

Li, A. et al. (2023). Characterization of trazodone metabolic pathways and species-specific profiles. Research Square. [Link]

-

Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150–2152. [Link]

-

Wikipedia. meta-Chlorophenylpiperazine. [Link]

-

PsychonautWiki. mCPP. [Link]

-

PubChem. 1-(3-Chlorophenyl)piperazine. [Link]

-

Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139-1166. [Link]

-

Thomas, D. R., Gager, T. L., Holland, V., Brown, A. M., & Wood, M. D. (1996). m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. Neuroreport, 7(9), 1457–1460. [Link]

-

Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

-

Motel, W. C., Healy, J. R., Viard, E., Pouw, B., Martin, K. E., Matsumoto, R. R., & Coop, A. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6920–6922. [Link]

Sources

- 1. Trazodone - Wikipedia [en.wikipedia.org]

- 2. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. psychonautwiki.org [psychonautwiki.org]

- 9. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

- 12. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-(3-Chlorophenyl)piperazin-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(3-Chlorophenyl)piperazin-2-one Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its unique conformational flexibility and ability to present substituents in distinct spatial orientations allow it to interact with a wide array of biological targets. Piperazine derivatives have demonstrated a remarkable breadth of therapeutic applications, including antipsychotic, antidepressant, anticancer, and antimicrobial activities.[2][3][4]

This guide focuses on a specific, yet promising, subset of this chemical family: This compound derivatives . The incorporation of a 3-chlorophenyl group at the N1 position and a ketone at the C2 position of the piperazine ring creates a distinct chemical entity with significant potential for drug development. The 1-(3-chlorophenyl)piperazine moiety itself is noteworthy as it is a known metabolite of the antidepressant drug trazodone and exhibits serotonergic agonist properties.[5][6][7] This document, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, grounded in experimental data and mechanistic insights.

Part 1: Synthesis and Chemical Strategy

The rational design of novel therapeutic agents begins with robust and versatile synthetic strategies. The synthesis of this compound derivatives typically involves a multi-step process, starting with the construction of the core piperazin-2-one ring system, followed by functionalization to generate a library of candidate molecules.

Synthesis of the Core Intermediate: this compound

The foundational intermediate, this compound, can be prepared through established methods. A common approach involves the cyclization of a substituted aniline with a suitable bifunctional reagent. While various methods exist for related piperazines[8][9], a specific route for the piperazin-2-one involves the reaction of 3-chloroaniline with reagents that can form the heterocyclic ring containing the amide bond. The resulting intermediate serves as the primary building block for further derivatization.[10][11]

General Synthetic Workflow for Bioactive Derivatives

A key strategy in leveraging the this compound scaffold is the modification at the N4 position. This allows for the introduction of diverse chemical moieties to modulate the compound's pharmacological profile. The following workflow, based on the synthesis of cytotoxic derivatives, illustrates this principle.[10]

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a 1-Amidinourea Derivative[10]

The following protocol details the synthesis of a representative derivative, demonstrating the practical application of the workflow.

Step 1: Boc Protection of the Core Intermediate

-

Dissolve this compound hydrochloride (compound 2) in an appropriate solvent to obtain the free base (compound 3).

-

Add a solution of the free base (5 g, 20 mmol) to di-tert-butyl dicarbonate ((Boc)₂O) (4.36 g, 20 mmol) in 40 mL of dichloromethane (CH₂Cl₂).

-

Stir the mixture for 4 hours at room temperature.

-

Add 100 mL of ethyl acetate and transfer to a separating funnel.

-

Wash the organic layer sequentially with 50 mL of 1 N HCl, 50 mL of saturated aqueous sodium bicarbonate, and 30 mL of brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the Boc-protected intermediate (compound 4).

Step 2: Coupling and Deprotection

-

Couple the Boc-protected intermediate with a suitable side chain, for instance, an N-Boc protected amino acid, using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

To a stirred solution of the resulting product (10 mmol) in 15 mL of methanol (MeOH), add trifluoroacetic acid (TFA, 15 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Evaporate excess reagent and solvent under reduced pressure.

-

Add 50 mL of ethyl acetate to the resulting oil and stir for 30 minutes to induce precipitation.

-

Filter the white precipitate, wash with ethyl acetate, and dry to obtain the deprotected amine intermediate (compound 6).

Step 3: Final Derivatization

-

To a solution of 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in 30 mL of CH₂Cl₂, add the amine intermediate (4.28 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol).

-

Stir the mixture for 48 hours at room temperature.

-

Wash the reaction mixture with water (2 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield an activated intermediate.

-

Further react this intermediate with methyl iodide (MeI) and subsequently with an appropriate amine (e.g., guanidine) to yield the final 1-amidinourea derivative.

Part 2: Biological Activities and Mechanisms of Action

The true value of the this compound scaffold lies in its diverse biological activities. Research has primarily focused on its potential in oncology and neuroscience.

Cytotoxic and Anticancer Activity

A significant body of research has explored these derivatives as potential anticancer agents.[10][11] The design rationale was often based on mimicking existing anticancer drug scaffolds.

2.1.1 Mechanism of Action: Beyond Farnesyltransferase Inhibition

Initial studies synthesized this compound derivatives as bioisosteres of L-778,123, a known farnesyltransferase (FTase) inhibitor.[10] FTase is a critical enzyme in the post-translational modification of the Ras protein, a key component in cellular signaling pathways that is frequently mutated in human cancers. By inhibiting FTase, these compounds were hypothesized to disrupt Ras signaling and halt tumor cell proliferation.

However, compelling evidence suggests that other mechanisms contribute to their cytotoxicity. Notably, cancer cell lines lacking mutant Ras proteins were also sensitive to these derivatives, indicating that their anticancer effects are not solely dependent on FTase inhibition.[10] This points towards a multi-targeted mechanism of action, which is a desirable trait in modern cancer therapeutics.

Caption: Hypothesized inhibition of the Ras signaling pathway by the derivatives.

2.1.2 In Vitro Cytotoxicity Data

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines using the MTT assay.[10][11] The results demonstrate that modifying the scaffold with different bioisosteric replacements for an imidazole ring significantly impacts activity.

| Compound Type | Derivative Moiety | Cell Line | IC₅₀ (µM) |

| Derivative 1 | 1-Amidinourea | HT-29 (Colon) | 18.3 ± 2.1 |

| A549 (Lung) | 25.5 ± 3.4 | ||

| Derivative 2 | Thiobiuret | HT-29 (Colon) | 20.1 ± 1.8 |

| A549 (Lung) | 28.7 ± 2.9 | ||

| Derivative 3 | Semicarbazide | HT-29 (Colon) | 22.4 ± 2.5 |

| A549 (Lung) | 31.2 ± 3.1 | ||

| Reference | L-778,123 | HT-29 (Colon) | > 100 |

| A549 (Lung) | > 100 |

Data synthesized from studies by Alipour et al.[10]

These results clearly indicate that the substitution of the imidazole ring with 1-amidinourea, thiobiuret, and semicarbazide groups leads to a marked improvement in cytotoxic activity against both colon and lung cancer cell lines compared to the model compound.[10][11]

2.1.3 Protocol: MTT Cytotoxicity Assay[11]

-

Cell Seeding: Seed cancer cells (e.g., HT-29, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Central Nervous System (CNS) Activity

The 1-(3-chlorophenyl)piperazine (mCPP) core is a well-established pharmacophore for CNS targets, primarily due to its relationship with the antidepressant trazodone.[6][7] This suggests that derivatives of this compound could be rationally designed as novel antidepressant or anxiolytic agents.

2.2.1 Mechanism of Action: Serotonin Receptor Modulation

Arylpiperazine derivatives are known to interact with various monoamine neurochemical pathways.[4] Specifically, they often exhibit affinity for serotonin (5-HT) receptors. For example, trazodone and its analogues act as antagonists at the 5-HT₂ₐ receptor and may also have activity at the 5-HT₁ₐ and 5-HT₇ receptors.[7][12] The parent compound, mCPP, is a known serotonergic agonist.[6] It is plausible that this compound derivatives could modulate these same receptors, thereby exerting antidepressant-like or anxiolytic effects.

Caption: Potential modulation of serotonergic neurotransmission by derivatives.

2.2.2 Protocol: Forced Swim Test (FST) for Antidepressant Activity[12][13] This in vivo model is widely used to screen for potential antidepressant drugs.

-

Animal Acclimation: Acclimate male mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer the test compound or vehicle control (e.g., saline with Tween 80) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test. A standard antidepressant like imipramine can be used as a positive control.

-

Pre-Swim Session (Day 1): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session. This induces a state of behavioral despair.

-

Test Session (Day 2): 24 hours later, place the mice back into the cylinders for a 6-minute test session.

-

Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Data Analysis: A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.[13]

Antimicrobial and Antifungal Potential

While less explored for this specific sub-class, the broader family of piperazine derivatives exhibits significant antimicrobial and antifungal properties.[1][14] This presents a valuable avenue for future investigation of this compound derivatives. Studies on related arylpiperazines have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[1][14]

2.3.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[15]

-

Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

Synthesizing the available data allows for the deduction of preliminary structure-activity relationships (SAR) that can guide future drug design efforts.

Key SAR Insights

-

Cytotoxicity: For anticancer activity, the nature of the substituent at the N4-position is critical. Bioisosteric replacement of an imidazole ring with groups like 1-amidinourea, semicarbazide, and thiobiuret enhances cytotoxic activity.[10][11] The electron density and steric bulk at the terminal nitrogens of these substituents appear to be key modulating factors.[10]

-

CNS Activity: For CNS-targeted derivatives, the nature of the aryl group (3-chlorophenyl) is important for serotonin receptor interaction. The length and composition of the linker chain attached to the N4 nitrogen would be crucial for determining receptor subtype selectivity and overall potency, as seen in related trazodone analogues.[12]

Caption: Key pharmacophoric features of the this compound scaffold.

Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutics. Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets responsible for the observed cytotoxic effects beyond FTase inhibition.

-

CNS Optimization: Systematically modifying the N4-substituent to optimize affinity and selectivity for specific serotonin and dopamine receptor subtypes to develop novel antidepressants or anxiolytics with improved side-effect profiles.

-

Exploring New Therapeutic Areas: Screening derivative libraries for antimicrobial, anti-inflammatory[3], and anticonvulsant activities, which are common for the broader piperazine class.

-

In Vivo Efficacy and Safety: Advancing the most potent in vitro candidates to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the versatile chemistry and established biological relevance of this scaffold, researchers are well-positioned to develop novel and effective clinical candidates.

References

-

Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. [Link]

-

Synthesis and Cytotoxicity Evaluation of Some Novel this compound Derivatives Bearing Imidazole Bioisosteres | Request PDF. ResearchGate. [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate.

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]

-